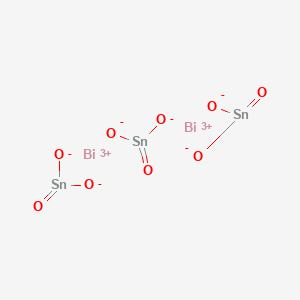

Bismuth stannate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Bismuth stannate can be synthesized using several methods, including hydrothermal synthesis, co-precipitation, and solid-state reactions. One common method involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and tin chloride (SnCl₄) in a suitable solvent, followed by adjusting the pH with sodium hydroxide and heating the mixture in a hydrothermal reactor at 180°C for 24 hours . The resulting product is then washed and dried to obtain this compound.

Análisis De Reacciones Químicas

Bismuth stannate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its photocatalytic activity under visible light irradiation, making it effective in the degradation of organic pollutants . Common reagents used in these reactions include hydrogen peroxide and organic dyes like malachite green. The major products formed from these reactions are typically less harmful compounds, such as carbon dioxide and water .

Aplicaciones Científicas De Investigación

Bismuth stannate has a wide range of scientific research applications:

Photocatalysis: It is used for the degradation of organic pollutants in wastewater treatment due to its high photocatalytic activity under visible light.

Gas Sensing: This compound is employed in gas sensors for detecting gases like hydrogen and nitrogen dioxide.

Environmental Remediation: It is used in the removal of hazardous dyes and other pollutants from industrial effluents.

Energy Storage: This compound nanoparticles are explored for hydrogen storage applications.

Mecanismo De Acción

The mechanism by which bismuth stannate exerts its effects is primarily through its photocatalytic properties. When exposed to visible light, it generates electron-hole pairs that can interact with water and oxygen molecules to produce reactive oxygen species. These reactive species can then degrade organic pollutants into less harmful substances . Additionally, in gas sensing applications, this compound interacts with target gas molecules, leading to changes in its electrical resistance, which can be measured to detect the presence of gases .

Comparación Con Compuestos Similares

Bismuth stannate is often compared with other bismuth-based compounds, such as bismuth vanadate (BiVO₄) and bismuth molybdate (Bi₂MoO₆). While all these compounds exhibit photocatalytic properties, this compound is unique due to its pyrochlore structure, which provides higher stability and efficiency under visible light irradiation . Other similar compounds include bismuth ferrite (BiFeO₃) and bismuth tungstate (Bi₂WO₆), which also have applications in photocatalysis and environmental remediation .

Propiedades

Fórmula molecular |

Bi2O9Sn3 |

|---|---|

Peso molecular |

918.1 g/mol |

Nombre IUPAC |

dibismuth;dioxido(oxo)tin |

InChI |

InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |

Clave InChI |

FMSAYQGURMDRGG-UHFFFAOYSA-N |

SMILES canónico |

[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)